![molecular formula C20H21FN2O2 B6056138 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one](/img/structure/B6056138.png)
1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one, also known as FPDP, is a chemical compound that belongs to the class of benzodiazepines. It is a potent and selective ligand for the central benzodiazepine receptor, which is a subtype of the GABA-A receptor. FPDP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one binds to the central benzodiazepine receptor on the GABA-A receptor complex, which enhances the binding of GABA to the receptor and increases chloride ion influx into the neuron. This results in hyperpolarization of the neuron and inhibition of neurotransmitter release, leading to the anxiolytic, sedative, and anticonvulsant effects of 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one.
Biochemical and Physiological Effects
1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to increase GABA binding and chloride ion influx in various brain regions, including the amygdala, hippocampus, and cortex. 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one has also been shown to decrease glutamate release and increase dopamine release in the striatum, suggesting a potential role in the treatment of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one in lab experiments include its high potency and selectivity for the central benzodiazepine receptor, which allows for precise targeting of the GABA-A receptor complex. 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one also has a relatively long half-life, which allows for sustained effects in animal models. However, the limitations of using 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one in lab experiments include its potential for sedation and motor impairment, which can confound behavioral assays.
Orientations Futures
There are several potential future directions for research on 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one. One area of interest is the development of novel analogs with improved selectivity and reduced side effects. Another area of interest is the investigation of 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one's potential use in the treatment of other neurological and psychiatric disorders, such as post-traumatic stress disorder and schizophrenia. Additionally, further studies are needed to elucidate the precise mechanisms underlying 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one's effects on neurotransmitter systems and behavior.
Méthodes De Synthèse
The synthesis of 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one involves the reaction of 3-(2-fluorophenyl)-3-phenylpropanoic acid with ethyl glycinate hydrochloride in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then cyclized with acetic anhydride to yield 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one in high yield and purity.
Applications De Recherche Scientifique
1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders such as anxiety, depression, and epilepsy. It has been shown to have anxiolytic, sedative, and anticonvulsant properties in preclinical studies. 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one has also been investigated for its potential use in the treatment of alcohol withdrawal syndrome and opioid addiction.
Propriétés
IUPAC Name |
1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c21-18-9-5-4-8-16(18)17(15-6-2-1-3-7-15)14-20(25)23-12-10-19(24)22-11-13-23/h1-9,17H,10-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKFBFBDNDSRLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCNC1=O)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.